

Initial Assessment of ER21355 Efficacy: A Technical Overview

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Compound of Interest

Compound Name: ER21355

Cat. No.: B8639899

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This technical guide provides a comprehensive initial assessment of the efficacy of a hypothetical compound, **ER21355**. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at preclinical data, experimental methodologies, and associated signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of **ER21355**.

Table 1: In Vitro Efficacy of **ER21355** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Assay Type
MCF-7	Breast Cancer	150	Cell Viability (MTT)
A549	Lung Cancer	320	Apoptosis (Caspase-3)
U87	Glioblastoma	85	Colony Formation
HCT116	Colon Cancer	210	Cell Proliferation (BrdU)

Table 2: In Vivo Efficacy of **ER21355** in Xenograft Models

Model	Treatment Group	Tumor Growth Inhibition (%)	p-value
MCF-7 Xenograft	ER21355 (10 mg/kg)	65	<0.01
A549 Xenograft	ER21355 (10 mg/kg)	58	<0.05
U87 Xenograft	ER21355 (20 mg/kg)	72	<0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

2.1. Cell Viability (MTT) Assay

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
- Compound Treatment: Cells were treated with serial dilutions of **ER21355** (0.1 nM to 10 μ M) for 72 hours.
- MTT Addition: 20 μ L of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
- Solubilization: The formazan crystals were solubilized by adding 150 μ L of DMSO.

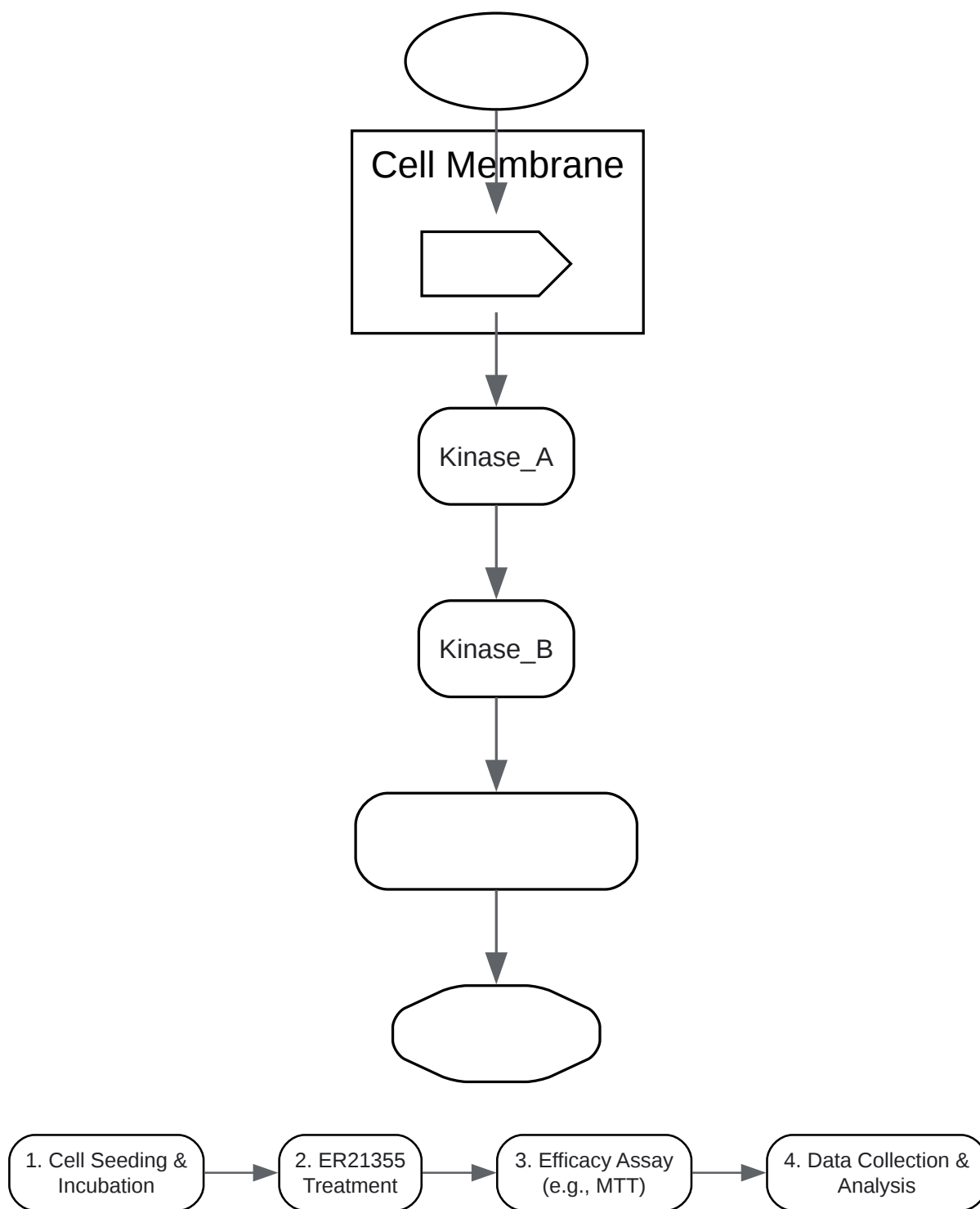
- Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: IC50 values were calculated using non-linear regression analysis.

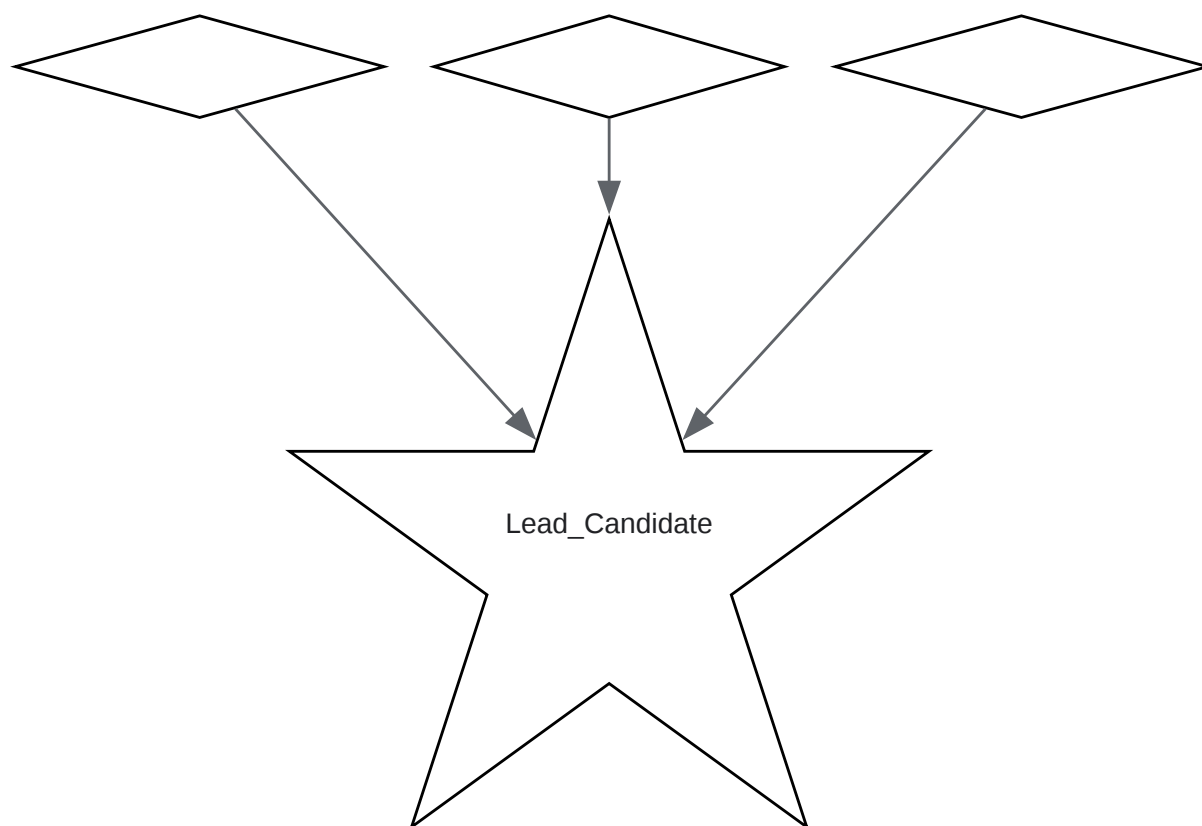
2.2. Xenograft Mouse Model

- Cell Implantation: 5×10^6 cancer cells were subcutaneously injected into the flank of athymic nude mice.
- Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).
- Treatment Administration: Mice were randomized into vehicle control and **ER21355** treatment groups. The compound was administered daily via oral gavage.
- Tumor Measurement: Tumor volume was measured twice weekly using calipers.
- Efficacy Calculation: Tumor growth inhibition was calculated at the end of the study based on the difference in tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental designs are provided below.





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